molecular formula C17H18ClN3O4S B4196992 1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine

1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B4196992
M. Wt: 395.9 g/mol
InChI Key: GIKWRNJJWUUOAH-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine is a chemical compound with the molecular formula C17H18ClN3O4S and a molecular weight of 395.86 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzylsulfonyl group and a 4-nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-15-3-1-14(2-4-15)13-26(24,25)20-11-9-19(10-12-20)16-5-7-17(8-6-16)21(22)23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKWRNJJWUUOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitrophenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine is used in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-[(4-chlorobenzyl)sulfonyl]-4-(4-methylphenyl)piperazine: This compound has a methyl group instead of a nitro group, which can lead to different chemical and biological properties.

    1-[(4-chlorobenzyl)sulfonyl]-4-(4-aminophenyl)piperazine:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine
Reactant of Route 2
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